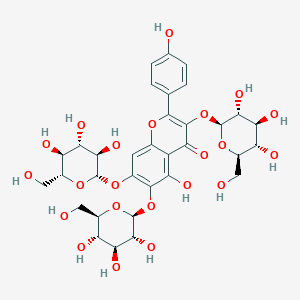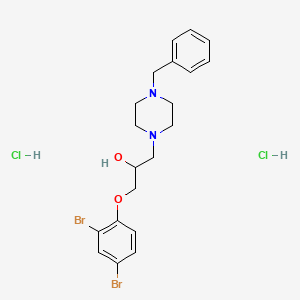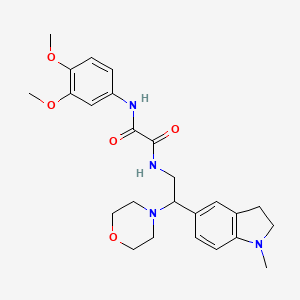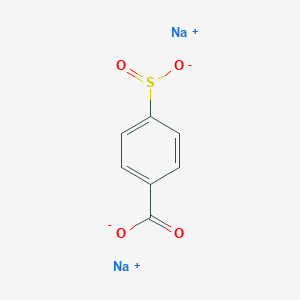![molecular formula C24H20ClFN2 B2384619 4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole CAS No. 477762-83-7](/img/structure/B2384619.png)
4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of different phenyl groups (4-chlorophenyl and 2-fluoro-4-propylphenyl) at the 4th and 5th positions could potentially give this compound unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazole ring, with the phenyl groups providing additional aromaticity. The chlorine and fluorine atoms would be expected to have a significant impact on the electronic properties of the molecule due to their high electronegativity .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions on the phenyl rings or reactions at the nitrogen atoms of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens (chlorine and fluorine) and the propyl group could affect properties such as polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Structural and Molecular Characterization
Research on pyrazole derivatives, including compounds structurally related to 4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole, primarily focuses on their synthesis and molecular characterization. For instance, Loh et al. (2013) synthesized pyrazole compounds and characterized their structures through X-ray single-crystal determination, exploring the dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013). Similarly, Chopra et al. (2007) investigated substituted pyrazolines, observing the conformation of the five-membered pyrazole ring and its interactions in crystal structures (Chopra et al., 2007).
Synthesis and Bioactivity
In the context of bioactivity, several studies have delved into the synthesis of pyrazoline derivatives and their potential biological applications. For example, Kariuki et al. (2021) synthesized and structurally characterized isostructural compounds, emphasizing their planarity and orientation, which could have implications in their biological activity (Kariuki et al., 2021). Molecular docking and quantum chemical calculations have been conducted on similar molecules to predict their biological effects, suggesting potential applications in drug design and development (Viji et al., 2020).
Antimicrobial and Anti-Inflammatory Properties
Some studies have also explored the antimicrobial and anti-inflammatory properties of pyrazoline derivatives. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazoles and tested their antibacterial and antifungal activities, indicating the potential of such compounds in treating infections (Ragavan et al., 2010). Moreover, research by Lokeshwari et al. (2017) demonstrated the anti-inflammatory effects of 2-pyrazoline analogues mediated by the inhibition of phospholipase A2, highlighting the therapeutic potential of these molecules in inflammatory conditions (Lokeshwari et al., 2017).
Direcciones Futuras
The study of pyrazole derivatives is an active area of research due to their wide range of biological activities. This particular compound, with its unique combination of substituents, could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2/c1-2-3-16-4-13-21(23(26)14-16)17-5-7-19(8-6-17)24-22(15-27-28-24)18-9-11-20(25)12-10-18/h4-15H,2-3H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGDZQCAMOQKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2384536.png)




![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)

![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)

![Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride](/img/structure/B2384551.png)
![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)
![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)